molecular formula C10H10BrNO B2445901 7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1388050-27-8

7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2445901
CAS RN: 1388050-27-8
M. Wt: 240.1
InChI Key: RZKYPJFQSWNVLE-UHFFFAOYSA-N
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Description

7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound, which is a member of the quinolinone family. Quinolinones are a class of compounds that are widely used in the pharmaceutical and agricultural industries, due to their wide range of biological activities. This compound has been studied extensively in recent years and has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and anti-tumor properties.

Scientific Research Applications

1. Electronic Structure and Reactivity

The electronic structure and reactivity of related compounds, such as 3-bromo-1-methyl-1,2-dihydroquinoline, have been studied, suggesting high reactivity towards nucleophiles and explaining the behavior of similar compounds (Schöneboom, Groetsch, Christl, & Engels, 2003).

2. Stereoselective Transformation

Research on cis- and trans-5, 6-dihydro-4, 6-dimethyl-4H, 8H-pyrido derivatives, derived from similar structures, indicates their transformation and stereochemistry, highlighting the importance of spatial arrangement in chemical reactions (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).

3. Ground-State Characterization

Studies on 8-bromo-7-hydroxyquinoline derivatives demonstrate their existence in various forms in aqueous solutions, contributing to our understanding of such compounds' ground-state characteristics (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).

4. Photochromic Properties

Research on compounds like 5-bromo-8-hydroxyquinoline shows their potential in developing photochromic materials, relevant in fields like material science and photonics (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).

5. Ring Transformation Studies

The reaction of 8-bromo-1,7-phenanthroline with potassium amide in liquid ammonia, leading to ring transformation, is an example of the complex reactions these compounds can undergo, useful in synthetic chemistry (Haak, Bouw, & Plas, 1983).

properties

IUPAC Name

7-bromo-8-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2,4H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKYPJFQSWNVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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